1-Bromo-4-(butylsulfonyl)benzene
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Overview
Description
1-Bromo-4-(butylsulfonyl)benzene is a useful research compound. Its molecular formula is C10H13BrO2S and its molecular weight is 277.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multi-Coupling Reagents in Organic Synthesis
Compounds similar to 1-Bromo-4-(butane-1-sulfonyl)benzene, such as 3-Bromo-2-(tert-butylsulfonyl)-1-propene, have been utilized as versatile multi-coupling reagents in organic synthesis. These reagents can react with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones, showcasing their utility in constructing complex organic molecules (Auvray, Knochel, & Normant, 1985).
Building Blocks for Molecular Electronics
Aryl bromides, akin to 1-Bromo-4-(butane-1-sulfonyl)benzene, serve as crucial precursors for thiol end-capped molecular wires in molecular electronics. These compounds are converted into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their importance in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Catalysts for Organic Synthesis
4-(Succinimido)-1-butane sulfonic acid, a compound related to the sulfonyl functionality in 1-Bromo-4-(butane-1-sulfonyl)benzene, has been identified as an efficient and reusable Brönsted acid catalyst. It facilitates the synthesis of various organic compounds under solvent-free conditions, demonstrating high yield, clean reactions, and simple methodology. This application underscores the role of such compounds in green chemistry and sustainable chemical processes (Khaligh et al., 2016).
Applications in Desulfurization Processes
The research also explores the use of sulfonic acid-based compounds in the extraction and oxidative desulfurization of diesel fuel. These compounds, acting as both extractants and catalysts, significantly remove sulfur from diesel, indicating their potential in environmental and energy-related applications. This application highlights the versatility of sulfonic acid derivatives in addressing critical industrial challenges (Gao et al., 2010).
Mechanism of Action
The mechanism of action for reactions involving 1-Bromo-4-(butane-1-sulfonyl)benzene is likely similar to other benzene derivatives, involving electrophilic aromatic substitution . This process involves the initial addition of the electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-butylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOOLODLNJPCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616335 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403793-28-2 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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